
1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) is a chemical compound that belongs to the class of cyclopentanetriols. These compounds are characterized by a cyclopentane ring with three hydroxyl groups and an acetate group attached. The specific stereochemistry of this compound is indicated by the (1-alpha-,2-bta-,4-alpha-) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes hydroxylation to introduce hydroxyl groups at the 1, 2, and 4 positions.
Acetylation: The hydroxyl groups are then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may yield cyclopentanol derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Cyclopentanetriol: Lacks the acetate group but has similar hydroxylation.
1,2,4-Cyclopentanetrione: Contains ketone groups instead of hydroxyl groups.
Cyclopentane-1,2,4-tricarboxylic acid: Contains carboxylic acid groups instead of hydroxyl groups.
Uniqueness
1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) is unique due to its specific stereochemistry and the presence of both hydroxyl and acetate functional groups, which can influence its reactivity and applications.
Properties
CAS No. |
110091-49-1 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.169 |
IUPAC Name |
(3,4-dihydroxycyclopentyl) acetate |
InChI |
InChI=1S/C7H12O4/c1-4(8)11-5-2-6(9)7(10)3-5/h5-7,9-10H,2-3H2,1H3 |
InChI Key |
YHCJFOCXASZAJP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1CC(C(C1)O)O |
Synonyms |
1,2,4-Cyclopentanetriol,4-acetate,(1-alpha-,2-bta-,4-alpha-)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)

![Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B561959.png)
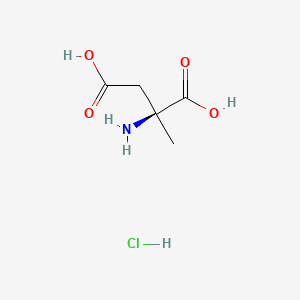
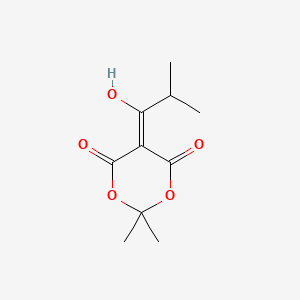
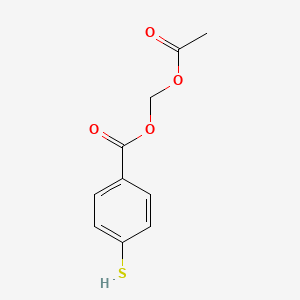
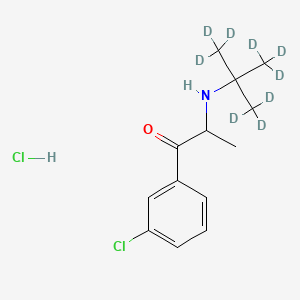
![[2-hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate](/img/structure/B561968.png)


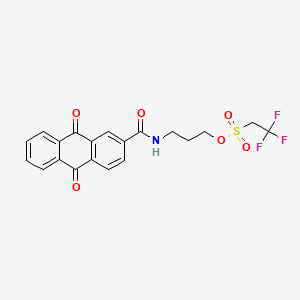
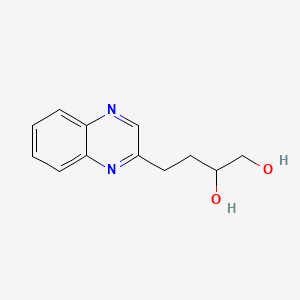
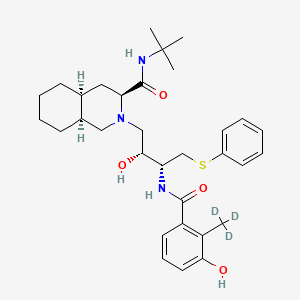
![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)
